molecular formula C15H25NO3 B2661548 Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate CAS No. 2470435-94-8

Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate

Cat. No.: B2661548
CAS No.: 2470435-94-8
M. Wt: 267.369
InChI Key: LESOYVPFTSMYRQ-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate: is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl carbamate group and a formyl group attached to a spiro[35]nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate typically involves the formation of the spirocyclic ring system followed by the introduction of the formyl and carbamate groups. One common synthetic route includes the cyclization of a suitable precursor molecule under specific conditions to form the spiro[3.5]nonane ring. The formyl group can be introduced via formylation reactions, and the tert-butyl carbamate group is often added using tert-butyl chloroformate in the presence of a base .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for spirocyclic compounds .

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

  • Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate
  • Tert-butyl N-(2-hydroxyspiro[3.5]nonan-2-yl)carbamate

Comparison: Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds with different substituents (e.g., ethynyl or hydroxy groups) exhibit different chemical behaviors and applications .

Properties

IUPAC Name

tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-13(2,3)19-12(18)16-15(11-17)9-14(10-15)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESOYVPFTSMYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCCCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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